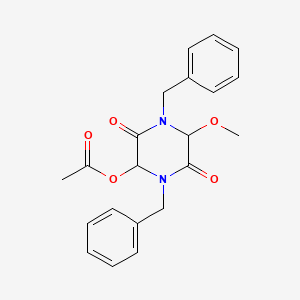
1,4-Dibenzyl-5-methoxy-3,6-dioxopiperazin-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dibenzyl-5-methoxy-3,6-dioxopiperazin-2-yl acetate is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a piperazine ring substituted with benzyl, methoxy, and acetate groups. This compound has garnered interest due to its potential biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibenzyl-5-methoxy-3,6-dioxopiperazin-2-yl acetate typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with diethyl oxalate to form an intermediate, which is then cyclized to produce the piperazine ring. Subsequent methoxylation and acetylation steps yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1,4-Dibenzyl-5-methoxy-3,6-dioxopiperazin-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups in the piperazine ring can be reduced to alcohols.
Substitution: The benzyl groups can be substituted with other aromatic or aliphatic groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted piperazine compounds.
Scientific Research Applications
1,4-Dibenzyl-5-methoxy-3,6-dioxopiperazin-2-yl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,4-Dibenzyl-5-methoxy-3,6-dioxopiperazin-2-yl acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,4-Dibenzylpiperazine: Lacks the methoxy and acetate groups, leading to different chemical properties.
5-Methoxy-3,6-dioxopiperazine: Lacks the benzyl groups, resulting in different biological activities.
2-Acetylpiperazine: Lacks the benzyl and methoxy groups, affecting its reactivity and applications.
Uniqueness
1,4-Dibenzyl-5-methoxy-3,6-dioxopiperazin-2-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
90301-40-9 |
|---|---|
Molecular Formula |
C21H22N2O5 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
(1,4-dibenzyl-5-methoxy-3,6-dioxopiperazin-2-yl) acetate |
InChI |
InChI=1S/C21H22N2O5/c1-15(24)28-21-19(26)22(13-16-9-5-3-6-10-16)20(27-2)18(25)23(21)14-17-11-7-4-8-12-17/h3-12,20-21H,13-14H2,1-2H3 |
InChI Key |
HIOATDFQTLZUJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(=O)N(C(C(=O)N1CC2=CC=CC=C2)OC)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















